molecular formula C12H11ClFN3O B5345609 N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5345609
M. Wt: 267.68 g/mol
InChI Key: WGWRCJVKKUFZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group, an ethyl group, and a 4-chloro-2-fluorophenyl group. The presence of both chlorine and fluorine atoms in the aromatic ring contributes to its distinct chemical behavior and potential biological activities.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-2-17-6-5-11(16-17)12(18)15-10-4-3-8(13)7-9(10)14/h3-7H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWRCJVKKUFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the carboxamide group yields the corresponding carboxylic acid and amine, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the aromatic ring or the pyrazole ring. Examples include N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and N-(4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide .

Uniqueness

The uniqueness of N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide lies in the combination of chlorine and fluorine atoms in the aromatic ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds with only one halogen substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.